molecular formula C9H9ClO2 B1580944 Ethyl 2-chlorobenzoate CAS No. 7335-25-3

Ethyl 2-chlorobenzoate

Cat. No.: B1580944
CAS No.: 7335-25-3
M. Wt: 184.62 g/mol
InChI Key: RETLCWPMLJPOTP-UHFFFAOYSA-N
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Description

Ethyl 2-chlorobenzoate is a chemical compound with the molecular formula C9H9ClO2 . It has an average mass of 184.620 Da and a monoisotopic mass of 184.029114 Da . It is also known by other names such as Ethyl O-chlorobenzoate, Benzoic acid, 2-chloro-, ethyl ester, and 2-Chlorobenzoic acid, ethyl ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring (a hexagonal ring of carbon atoms) with a chlorine atom attached at the 2-position and an ester functional group (COOCH2CH3) attached at the 1-position .


Physical and Chemical Properties Analysis

This compound is a clear colorless to pale yellow liquid . It has a density of 1.18 g/mL at 25 °C and a refractive index of 1.523 . The boiling point is reported to be 241-243 °C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Complex Compounds

    Ethyl 2-chlorobenzoate is utilized in the synthesis of complex compounds. For instance, it has been used in the synthesis of various heterocyclic compounds, including five and seven-member rings, starting from furoic-2-carboxylic acid (Al-Rada, 2016). Additionally, it's involved in the synthesis of 2-ethyl-7-chloro-4-methylthieno[4,3,2-e,f][3]benzazepine, a compound with potential applications in medical research (Pridgen et al., 1998).

  • Polymerization Processes

    this compound plays a role in polymerization processes. For instance, it has been involved in the copolymerization of ethyl α-hydroxymethylacrylate with methyl methacrylate, which is significant in the development of new polymeric materials (Cuervo-Rodríguez et al., 2006).

Analytical Chemistry

  • Extraction and Determination: In analytical chemistry, this compound is used in the extraction and determination of chlorobenzoic acids. This involves the extraction of these acids from aqueous solutions using hydrophilic solvents, optimizing conditions through mathematical methods (Niftaliev et al., 2004).

Chemical Engineering and Environmental Studies

  • Solubility and Thermodynamic Modeling

    this compound has been studied for its solubility in various organic solvents. This research is crucial for optimizing purification processes in chemical engineering and environmental studies (Li et al., 2017).

  • Environmental Degradation Studies

    It's used in studies related to the environmental degradation of persistent organic pollutants. For instance, the metabolism of certain chlorinated compounds by specific bacterial strains has been explored, which is significant for understanding biodegradation processes in the environment (Ahuja et al., 2001).

  • Development of Green Solvents

    Research has been conducted on the use of this compound in the development of green solvents for polymerization, which is crucial for reducing environmental impact and enhancing pharmaceutical compatibility (Vergaelen et al., 2020).

Safety and Hazards

Ethyl 2-chlorobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gear, and ensuring adequate ventilation . In case of contact with skin or eyes, it’s recommended to wash with plenty of water .

Properties

IUPAC Name

ethyl 2-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETLCWPMLJPOTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60223596
Record name Ethyl 2-chlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-25-3
Record name Benzoic acid, 2-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7335-25-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335253
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Record name Benzoic acid, 2-chloro-, ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 2-chlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-chlorobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of Ethyl 2-chlorobenzoate?

A1: this compound serves as a versatile starting material for synthesizing various heterocyclic compounds, particularly benzotriazole derivatives. [, , ] These derivatives often incorporate the this compound moiety as a key structural element within their framework. [, , ]

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